2-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine
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Description
2-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine is a useful research compound. Its molecular formula is C18H20N2O5S and its molecular weight is 376.43. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds derived from3,4-dihydro-2H-1,5-benzodioxepin-7-amine have shown significant biological activities . These activities are often dependent on the presence of electron-donating and electron-withdrawing groups .
Mode of Action
It is known that the compound interacts with its targets in a way that depends on the presence of electron-donating and electron-withdrawing groups . The specific interactions and resulting changes are subject to ongoing research.
Biochemical Pathways
Compounds derived from 3,4-dihydro-2h-1,5-benzodioxepin-7-amine have shown antioxidant, antimicrobial, and anti-inflammatory activities . These activities suggest that the compound may affect pathways related to oxidative stress, microbial growth, and inflammation.
Pharmacokinetics
The molecular weight of the compound, which is a key factor influencing its pharmacokinetic properties, is 1501745 .
Result of Action
Compounds derived from 3,4-dihydro-2h-1,5-benzodioxepin-7-amine have shown significant antioxidant, antimicrobial, and anti-inflammatory activities . These activities suggest that the compound may have protective effects against oxidative stress, microbial infections, and inflammation.
Properties
IUPAC Name |
2-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)pyrrolidin-3-yl]oxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c21-26(22,15-5-6-16-17(12-15)24-11-3-10-23-16)20-9-7-14(13-20)25-18-4-1-2-8-19-18/h1-2,4-6,8,12,14H,3,7,9-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJYGECPYORBIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)S(=O)(=O)N3CCC(C3)OC4=CC=CC=N4)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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